molecular formula C12H13NOS B1396623 2-(4-methoxyphenyl)-4,5-dimethyl-1,3-thiazole CAS No. 100192-04-9

2-(4-methoxyphenyl)-4,5-dimethyl-1,3-thiazole

Cat. No.: B1396623
CAS No.: 100192-04-9
M. Wt: 219.3 g/mol
InChI Key: RQFPULGUVLBQRK-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-4,5-dimethyl-1,3-thiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms

Scientific Research Applications

2-(4-methoxyphenyl)-4,5-dimethyl-1,3-thiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include information on safe handling and disposal .

Biochemical Analysis

Biochemical Properties

2-(4-Methoxyphenyl)-4,5-dimethylthiazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with mitochondrial proteins, enhancing O-GlcNAcylation, a post-translational modification that links metabolism to cellular function . The interaction of 2-(4-Methoxyphenyl)-4,5-dimethylthiazole with mitochondrial proteins contributes to the regulation of cellular bioenergetics and stress responses. Additionally, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .

Cellular Effects

The effects of 2-(4-Methoxyphenyl)-4,5-dimethylthiazole on various cell types and cellular processes are profound. In neuronal cells, this compound has been found to enhance mitochondrial network homeostasis and improve cellular bioenergetics under ischemic-like conditions . It influences cell signaling pathways by modulating the levels of protein O-GlcNAcylation, which is crucial for cell survival and stress response. Furthermore, 2-(4-Methoxyphenyl)-4,5-dimethylthiazole affects gene expression by altering the transcriptional activity of genes involved in energy metabolism and apoptosis .

Molecular Mechanism

At the molecular level, 2-(4-Methoxyphenyl)-4,5-dimethylthiazole exerts its effects through specific binding interactions with biomolecules. It enhances the O-GlcNAcylation of mitochondrial proteins, which is a nutrient-driven post-translational modification that acts as a metabolic sensor . This modification improves mitochondrial homeostasis and bioenergy, and inhibits the mitochondrial apoptosis pathway. The compound’s ability to modulate enzyme activities, such as inhibiting certain metabolic enzymes, further contributes to its regulatory effects on cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Methoxyphenyl)-4,5-dimethylthiazole have been observed to change over time. The compound demonstrates stability under various experimental conditions, maintaining its bioactivity for extended periods In vitro and in vivo studies have shown that prolonged exposure to 2-(4-Methoxyphenyl)-4,5-dimethylthiazole can lead to sustained improvements in mitochondrial function and cellular bioenergetics .

Dosage Effects in Animal Models

The effects of 2-(4-Methoxyphenyl)-4,5-dimethylthiazole vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective effects by enhancing energy homeostasis and O-GlcNAcylation in neuronal cells . At higher doses, it may induce toxic or adverse effects, such as disrupting mitochondrial network homeostasis and antagonizing its protective effects . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological outcomes without causing harm .

Metabolic Pathways

2-(4-Methoxyphenyl)-4,5-dimethylthiazole is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. It modulates the hexosamine biosynthesis pathway, which provides the unique sugar donor UDP-GlcNAc for O-GlcNAcylation . This interaction influences metabolic flux and the levels of key metabolites within cells. Additionally, the compound’s inhibitory effects on certain metabolic enzymes further alter the metabolic landscape, impacting energy production and utilization .

Transport and Distribution

Within cells and tissues, 2-(4-Methoxyphenyl)-4,5-dimethylthiazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to mitochondria, where it exerts its bioactive effects . The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes and accumulate in target organelles .

Subcellular Localization

The subcellular localization of 2-(4-Methoxyphenyl)-4,5-dimethylthiazole is primarily within mitochondria, where it enhances mitochondrial protein O-GlcNAcylation and improves mitochondrial function . This localization is directed by specific targeting signals and post-translational modifications that guide the compound to its site of action. The presence of 2-(4-Methoxyphenyl)-4,5-dimethylthiazole in mitochondria is crucial for its role in regulating cellular bioenergetics and stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-4,5-dimethyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxybenzaldehyde with thioamide under acidic conditions, followed by cyclization to form the thiazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-methoxyphenyl)-4,5-dimethyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated thiazole compounds.

Comparison with Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-Methoxyphenethylamine

Comparison: Compared to these similar compounds, 2-(4-methoxyphenyl)-4,5-dimethyl-1,3-thiazole is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen in the ring enhances its reactivity and potential for diverse applications. Additionally, the methoxy group on the phenyl ring can influence its solubility and interaction with biological targets, making it a versatile compound in various fields of research.

Properties

IUPAC Name

2-(4-methoxyphenyl)-4,5-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-8-9(2)15-12(13-8)10-4-6-11(14-3)7-5-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFPULGUVLBQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred mixture of 65.1 g (4-methoxy)thiobenzamide and 156 ml ethanol was added dropwise 50.1 g 3-chloro-2-butanone, and the reaction mixture was heated at reflux for 3 hours. An additional 6.1 g 2-chloro-3-butanone was added and heating was continued for an additional hour. The reaction mixture was cooled, 300 ml ether added, and the solid which precipitated was collected and dried to give 74.5 g 2-(4-methoxyphenyl)-4,5-dimethylthiazole in the form of its hydrochloride monohydrate, m.p. 166°-170° C.
Quantity
65.1 g
Type
reactant
Reaction Step One
Quantity
156 mL
Type
reactant
Reaction Step One
Quantity
50.1 g
Type
reactant
Reaction Step Two
Quantity
6.1 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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